4-(3,5-Difluorophenyl)benzonitrile - 1365272-12-3

4-(3,5-Difluorophenyl)benzonitrile

Catalog Number: EVT-1473282
CAS Number: 1365272-12-3
Molecular Formula: C13H7F2N
Molecular Weight: 215.203
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • State: Likely a solid at room temperature based on similar compounds. []
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. []
  • Optical Properties: The conjugated system suggests potential fluorescence or phosphorescence. []
  • Electrochemical Properties: The presence of electron-withdrawing and donating groups suggests potential applications in organic electronics. []
Applications
  • Materials Science: As building blocks for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. []
  • Synthetic Chemistry: As a starting material for synthesizing more complex molecules with potential biological activity. []
  • Analytical Chemistry: As a derivatizing agent for enhancing the detectability of analytes in chromatography and mass spectrometry. []

(Acetonitrile-κN)chlorido{2-[4-(3,5-difluorophenyl)-6-phenylpyridin-2-yl]phenyl-κ2 C1,N}platinum(II)

Compound Description: This compound is a platinum(II) complex featuring a 4-(3,5-difluorophenyl)-2,6-diphenylpyridine ligand. It was characterized by X-ray crystallography, revealing a distorted square-planar coordination around the platinum atom. []

Ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Compound Description: This compound is a chromene derivative characterized by X-ray crystallography. Its crystal structure belongs to the triclinic system with the space group P-1. []

Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate

Compound Description: This isoxazole derivative was studied using X-ray crystallography, revealing a monoclinic crystal system and a P21/n space group. []

Relevance: While this compound contains a 2,6-difluorophenyl group instead of the 3,5-difluorophenyl present in 4-(3,5-Difluorophenyl)benzonitrile, it highlights the use of difluorophenyl substituents in similar chemical contexts. This suggests a potential exploration of different difluorophenyl isomers in the development of compounds related to 4-(3,5-Difluorophenyl)benzonitrile. []

Ethyl 2-amino-4-(3,5-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Compound Description: This pyrano[4,3-b]pyran derivative, characterized by X-ray crystallography, displays a monoclinic crystal system and a C2/c space group. []

2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: X-ray crystallography analysis of this chromene derivative revealed a monoclinic crystal system and a P21/c space group. []

N'-{(E)-[3-(3,5-difluorophenyl)1H-pyrazol-4-yl]methylidene}-4-methoxybenzohydrazide

Compound Description: This pyrazole-based hydrazide exhibits quorum sensing inhibition activity against Chromobacterium violaceum. Computational studies, including Hirshfeld surface analysis and molecular docking, were performed to understand its intermolecular interactions and binding modes. []

HFAQx-T

Compound Description: This medium bandgap donor–acceptor (D–A) copolymer incorporates 4-alkyl-3,5-difluorophenyl substituted quinoxaline (HFAQx) as the acceptor unit. Organic solar cells (OSCs) based on HFAQx-T demonstrated a high power conversion efficiency (PCE) of 9.2%. []

PTFBDT-BZS and PTFBDT-BZO

Compound Description: These are two wide band gap polymers utilizing 4-alkyl-3,5-difluorophenyl substituted benzodithiophene as the donor unit. PTFBDT-BZS, incorporating benzothiadiazole as the acceptor, achieved a PCE of 8.24% in polymer solar cells (PSCs), while PTFBDT-BZO with benzooxadiazole as the acceptor showed a lower PCE. []

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This pyrazole derivative was synthesized via the Vilsmeier–Haack reaction and characterized using IR, 1H-NMR, 13C-NMR, and HRMS. []

N-(4-bromo-3,5-difluorophenyl) Maleimide

Compound Description: This compound was used in a copolymerization study with styrene to determine reactivity ratios and investigate the thermal stability of the resulting copolymers. []

Relevance: Though this compound possesses a 3,5-difluorophenyl group, similar to 4-(3,5-Difluorophenyl)benzonitrile, it also has bromine and maleimide functionalities. These differences indicate distinct chemical properties and reactivity compared to 4-(3,5-Difluorophenyl)benzonitrile. []

2-(3′,5′-difluoro-4′-alkoxybiphenyl-4-yl)-benzoxazole derivatives (nFBx)

Compound Description: This series of fluorinated benzoxazole derivatives, nFBx, incorporates a 3,5-difluorophenyl unit within a biphenyl system. These compounds exhibit liquid crystal properties with varying mesophase ranges depending on the alkoxy chain length. []

Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate

Compound Description: This quinoline derivative was analyzed using X-ray crystallography, revealing a near-coaxial fusion of the quinoline rings and an antiperiplanar conformation of the carboxylate group. []

Compound Description: This compound and its pharmaceutically acceptable salts, hydrates, and solvates act as p38 MAP kinase inhibitors. They are under investigation for their potential in treating autoimmune, inflammatory, and cell proliferative disorders. [, ]

Relevance: While this compound features a 3,5-difluorophenyl group, similar to 4-(3,5-Difluorophenyl)benzonitrile, it also incorporates a complex pyridinone moiety and an alaninate ester. These significant structural differences suggest a different chemical class and biological activity compared to 4-(3,5-Difluorophenyl)benzonitrile. [, ]

4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino)-2,2,6,6-tetramethylpiperidin-1-oxyl

Compound Description: The crystal structure of this compound was analyzed, revealing two independent molecules in the asymmetric unit, both exhibiting a distorted chair conformation for the piperidine ring. []

N-[[(5S)-3-[4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (PNU-288034)

Compound Description: This oxazolidinone derivative, PNU-288034, is an antibacterial agent. A pilot-scale synthesis was developed, featuring a novel acid-catalyzed double Michael addition for the dioxidothiomorpholinyl ring formation. []

5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole

Compound Description: The crystal structure of this pyrazole derivative was analyzed, showing significant dihedral angles between the pyrazole, difluorobenzene, and fluorobenzene rings. The packing is influenced by π–π stacking interactions between adjacent difluorobenzene rings. []

4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride

Compound Description: This spirocyclic compound, incorporating a 3,5-difluorophenylfuran moiety, was synthesized via a novel route involving Suzuki coupling and characterized using IR, NMR, and mass spectrometry. []

N-(4-Cyanopyrazole-3-yl)- α-(3,5-difluorophenyl)- O, O-diisopropyl- α-aminophosphonate

Compound Description: This pyrazole-based aminophosphonate, characterized by X-ray crystallography, exhibits moderate antifungal activity. The crystal structure reveals a large dihedral angle between the pyrazole and benzene rings and intermolecular hydrogen bonds stabilizing the packing. []

N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide

Compound Description: This aromatic diamine, characterized by its kinked structure, was used as a monomer in the synthesis of soluble and heat-resistant aromatic polyamides. []

Relevance: While this compound does not contain a 3,5-difluorophenyl group like 4-(3,5-Difluorophenyl)benzonitrile, it highlights the use of meta-substituted phenylenediamine derivatives in similar applications. This suggests a potential exploration of analogous phenylenediamine-based compounds incorporating the 3,5-difluorophenyl motif as building blocks for novel materials. []

4-Bromo-3,5-difluorophenyl acrylamide (BDPA)

Compound Description: This acrylamide derivative was used to modify epoxy acrylate, leading to improved tensile strength, thermal stability, and residual carbon ratio in the cured coatings. []

4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1Hpyrazol-5-yl)benzonitriles

Compound Description: This series of pyrazole derivatives was designed, synthesized, and evaluated for anti-inflammatory activity. Compound 4e exhibited potent inhibition (85.45%) compared to the standard diclofenac sodium. Molecular docking studies provided insights into their binding interactions with potential targets. []

Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate

Compound Description: This pyrazole derivative, synthesized from dimethyl 1H-pyrazole-3,5-dicarboxylate, exhibits a significant dihedral angle between the pyrazole and cyanobenzyl rings. Its crystal packing is stabilized by π–π stacking interactions. []

3,5-diphenyl-2-isoxazoline and 3-(p-tolyl)-5-phenyl-2-isoxazoline

Compound Description: Upon irradiation, these isoxazoline derivatives undergo ring transformations, yielding various products including oxazolines, β-amino-chalcones, benzaldehyde, benzonitrile, and p-tolunitrile. []

Relevance: While these isoxazolines do not possess the 3,5-difluorophenyl group present in 4-(3,5-Difluorophenyl)benzonitrile, their photochemical reactions generate benzonitrile as a byproduct. This connection highlights a potential link in their degradation pathways or potential synthetic routes involving benzonitrile derivatives. []

Compound Description: These compounds are structurally related benzonitriles with varying degrees of amino group twisting. ABN has a pyramidal amino group, DMABN shows a less pyramidal character, while MMD exhibits a significant twist between the dimethylamino group and the phenyl ring. []

Relevance: These compounds share the core benzonitrile structure with 4-(3,5-Difluorophenyl)benzonitrile. They illustrate the impact of substituents on the conformation and electronic properties of benzonitrile derivatives. While they lack the 3,5-difluorophenyl substituent, their study provides insights into the structure-property relationships within the broader class of benzonitriles. []

Compound Description: These benzonitrile derivatives were investigated for their intramolecular charge transfer (ICT) properties using time-resolved spectroscopic techniques. The study revealed that the ICT process is fastest for TMABN, followed by DEABN and DMABN. []

[U(TpMe2)Cl2(CH2SiMe3)] (TpMe2= HB(3,5-Me2pz)3)

Compound Description: This uranium complex, bearing a hydrotris(3,5-dimethylpyrazolyl)borate ligand, undergoes insertion reactions with benzonitrile and acetonitrile, leading to the formation of ketimide complexes. []

Relevance: Although structurally dissimilar to 4-(3,5-Difluorophenyl)benzonitrile, this uranium complex highlights the reactivity of benzonitrile as a reagent in coordination chemistry. The study demonstrates benzonitrile's ability to insert into metal-carbon bonds, forming new organometallic species. This reactivity showcases a potential application of benzonitrile derivatives, including potentially 4-(3,5-Difluorophenyl)benzonitrile, in synthetic organometallic chemistry. []

3,5-Diphenyl-1,2,4-oxadiazole

Compound Description: This oxadiazole derivative's fragmentation pattern was studied using electron impact mass spectrometry, revealing a primary fragmentation pathway involving heterocyclic cleavage at the 1,5 and 3,4 bonds. []

Relevance: While structurally distinct from 4-(3,5-Difluorophenyl)benzonitrile, this compound highlights the stability and fragmentation behavior of the 1,2,4-oxadiazole ring system under electron impact conditions. This information could be valuable when analyzing the mass spectra of related compounds or exploring potential synthetic routes involving oxadiazole ring formation. []

1,2-Disubstituted 4(1H)-Quinazolone Oximes

Compound Description: These quinazolone derivatives undergo ring transformation reactions in basic media, leading to the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. []

Relevance: Although structurally different from 4-(3,5-Difluorophenyl)benzonitrile, this study provides insights into the reactivity of heterocyclic compounds and the potential for ring transformations. Understanding these mechanisms could be relevant for exploring potential synthetic pathways or reactivity patterns of compounds containing similar heterocyclic motifs, including benzonitriles. []

3-Phenyl-5-(3,5-dichlorophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazoles and 3-phenyl-5-(3,5-dichlorophenyl)-6a-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazoles

Compound Description: These isoxazoline derivatives, prepared via 1,3-dipolar cycloaddition, exhibited lower antifungal activity than commercial preparations. []

Relevance: While these compounds do not directly feature the 3,5-difluorophenyl group of 4-(3,5-Difluorophenyl)benzonitrile, they highlight the use of substituted phenyl rings in the synthesis of heterocyclic compounds with potential biological activity. This suggests a possibility of exploring analogous isoxazoline derivatives incorporating the 3,5-difluorophenyl motif for potential bioactivity. []

3,5-Dimethylisoxazole Derivatives

Compound Description: This class of compounds, designed as BRD4 inhibitors, exhibits potent antiproliferative activity against cancer cell lines. Compound 11h, a representative example, demonstrates significant BRD4 inhibitory activity and downregulates c-Myc levels in HL-60 cells. []

Relevance: Although lacking the 3,5-difluorophenyl group present in 4-(3,5-Difluorophenyl)benzonitrile, these isoxazole derivatives showcase the potential of designing and synthesizing structurally diverse compounds with potent biological activities. This approach could inspire the exploration of novel 4-(3,5-Difluorophenyl)benzonitrile derivatives with enhanced or modified biological profiles. []

3,5-diphenyl-4H-1,2,4-triazol-4-amine derivatives

Compound Description: Designed as potential GABA receptor agonists, these triazole derivatives were synthesized and characterized based on the structure-activity relationships of benzodiazepine receptor ligands. []

Relevance: Although lacking the 3,5-difluorophenyl group present in 4-(3,5-Difluorophenyl)benzonitrile, these triazole derivatives highlight the potential of designing and synthesizing structurally diverse compounds targeting specific receptors or enzymes. This approach could inspire the exploration of novel 4-(3,5-Difluorophenyl)benzonitrile derivatives with enhanced or modified biological profiles by incorporating diverse heterocyclic moieties or pharmacophores. []

1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea (CME-134)

Compound Description: This urea derivative, CME-134, exhibits potent insecticidal activity by inhibiting chitin synthesis in insects. It shows stronger activity compared to diflubenzuron, another chitin synthesis inhibitor. []

Relevance: While this compound doesn't possess the specific 3,5-difluorophenyl group of 4-(3,5-Difluorophenyl)benzonitrile, it highlights the biological activity associated with difluorophenyl-containing compounds. Specifically, the presence of two difluorophenyl groups in CME-134, though in different substitution patterns, suggests that exploring variations in the number and position of fluorine atoms within the 3,5-difluorophenyl motif of 4-(3,5-Difluorophenyl)benzonitrile could potentially lead to compounds with altered biological activity profiles. []

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone

Compound Description: The crystal structure of this pyrazole derivative, characterized by X-ray crystallography, reveals two molecules in the asymmetric unit with similar conformations. The crystal packing is influenced by weak aromatic π–π stacking interactions. []

Relevance: While this compound features a 2,6-difluorophenyl group instead of the 3,5-difluorophenyl present in 4-(3,5-Difluorophenyl)benzonitrile, it highlights the use of difluorophenyl substituents in similar chemical contexts. This structural similarity suggests potential exploration of different difluorophenyl isomers in the development of compounds related to 4-(3,5-Difluorophenyl)benzonitrile. The study also provides insights into the structural features and intermolecular interactions that might be relevant for understanding the solid-state packing and properties of related compounds. []

3,5-Di[3,5-di(4-carboxyl benzyloxy)benzyloxy]benzyl Alcohol

Compound Description: This dendritic compound, synthesized by a convergent growth method, features a branched structure with terminal carboxyl groups. It highlights the synthesis and potential applications of dendrimers with tailored functionalities. []

Relevance: Though structurally distinct from 4-(3,5-Difluorophenyl)benzonitrile, this compound showcases the principles of convergent synthesis and the design of dendritic architectures. These concepts could inspire the development of novel 4-(3,5-Difluorophenyl)benzonitrile derivatives with increased complexity and tailored properties. For example, incorporating the 3,5-difluorophenyl moiety into dendritic structures could potentially lead to materials with interesting electronic or self-assembly properties. []

Properties

CAS Number

1365272-12-3

Product Name

4-(3,5-Difluorophenyl)benzonitrile

IUPAC Name

4-(3,5-difluorophenyl)benzonitrile

Molecular Formula

C13H7F2N

Molecular Weight

215.203

InChI

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H

InChI Key

SUJHUDVODJQZHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)F

Synonyms

4-(3,5-Difluorophenyl)benzonitrile

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.